molecular formula C7H6ClN5O B15245275 6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine

6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine

Cat. No.: B15245275
M. Wt: 211.61 g/mol
InChI Key: HGJHZTCFUILIIL-UHFFFAOYSA-N
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Description

6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyrimidine-4-amine with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer or antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine is unique due to the presence of both pyrimidine and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H6ClN5O

Molecular Weight

211.61 g/mol

IUPAC Name

6-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN5O/c1-3-12-13-7(14-3)4-5(8)10-2-11-6(4)9/h2H,1H3,(H2,9,10,11)

InChI Key

HGJHZTCFUILIIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(N=CN=C2Cl)N

Origin of Product

United States

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